molecular formula C18H19N3O2S B2686729 N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1355792-31-2

N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2686729
CAS RN: 1355792-31-2
M. Wt: 341.43
InChI Key: GLWQBQINFNPQAS-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide, also known as CMPD101, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs.

Mechanism Of Action

N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide works by inhibiting the activity of specific enzymes, including glycogen synthase kinase-3 beta (GSK-3β) and cyclin-dependent kinase 5 (CDK5). These enzymes are involved in the regulation of cell growth and division, and their dysregulation has been linked to the development of various diseases.
Biochemical and Physiological Effects:
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the reduction of inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide in lab experiments is that it has been shown to have a high degree of selectivity for its target enzymes, which reduces the risk of off-target effects. However, one limitation is that it has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide in clinical settings.

Synthesis Methods

N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-cyanoethylamine with 4-ethoxybenzaldehyde to form an imine intermediate. The imine intermediate is then reacted with 2-chloro-6-(methylsulfanyl)pyridine-3-carboxylic acid to form N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide.

Scientific Research Applications

N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide has been studied for its potential applications in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases.

properties

IUPAC Name

N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-3-23-16-8-6-15(7-9-16)21(12-4-11-19)18(22)14-5-10-17(24-2)20-13-14/h5-10,13H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWQBQINFNPQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CCC#N)C(=O)C2=CN=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide

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